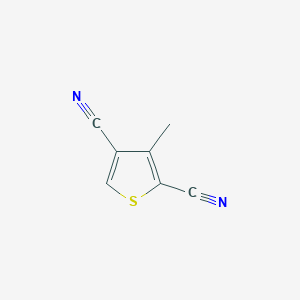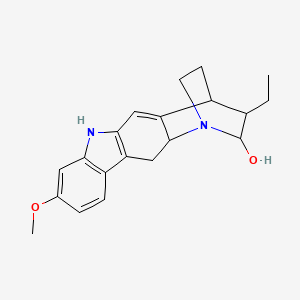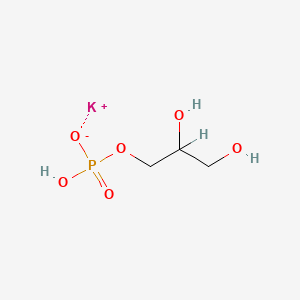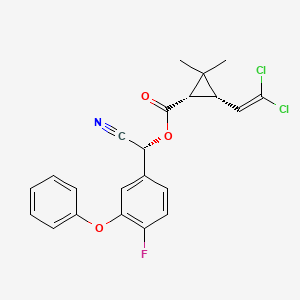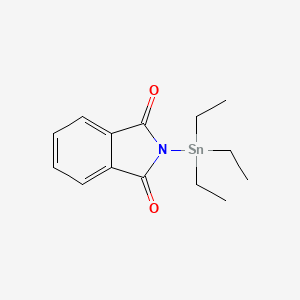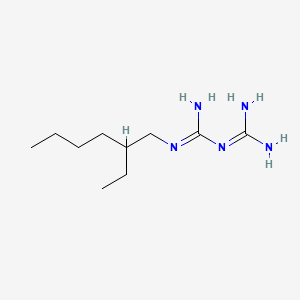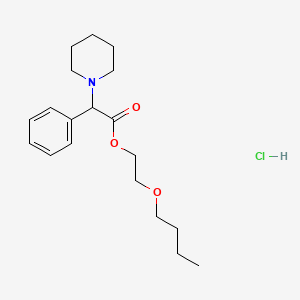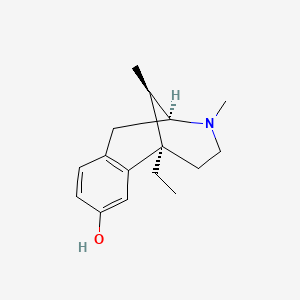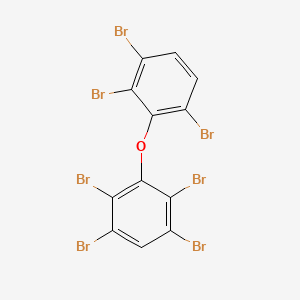
2,2',3,3',5,6,6'-Heptabromodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce flammability. The molecular formula of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is C12H3Br7O, and it has a molecular weight of 722.48 g/mol .
Vorbereitungsmethoden
The synthesis of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve controlled bromination processes to ensure the selective addition of bromine atoms to the diphenyl ether structure .
Analyse Chemischer Reaktionen
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its flame-retardant properties and its behavior in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its impact on human health, particularly its role as an environmental contaminant.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound may also interfere with cellular signaling pathways, leading to adverse health effects. The molecular targets include estrogen receptors and thyroid hormone receptors, among others .
Vergleich Mit ähnlichen Verbindungen
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether can be compared with other polybrominated diphenyl ethers, such as:
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Similar in structure but with different bromination patterns.
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether: Another isomer with a unique bromine arrangement.
2,2’,3,3’,4,5,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.
The uniqueness of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical properties and biological effects .
Eigenschaften
CAS-Nummer |
446255-25-0 |
|---|---|
Molekularformel |
C12H3Br7O |
Molekulargewicht |
722.5 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-(2,3,6-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-5(14)11(8(4)17)20-12-9(18)6(15)3-7(16)10(12)19/h1-3H |
InChI-Schlüssel |
COVXWWKOLMNRQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



